molecular formula C31H37N3O11S2 B13425139 Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(4-methyl-1-piperazinyl)propylidene)-, 10-oxide, dimaleate, (Z)- CAS No. 25616-81-3

Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(4-methyl-1-piperazinyl)propylidene)-, 10-oxide, dimaleate, (Z)-

Cat. No.: B13425139
CAS No.: 25616-81-3
M. Wt: 691.8 g/mol
InChI Key: NGSFSESIHNXAEX-XRWBZILMSA-N
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Description

(Z)-Thiothixene Sulfoxide Dimaleate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfoxide group, which is a sulfur atom bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Thiothixene Sulfoxide Dimaleate typically involves the oxidation of thiothixene, a thioxanthene derivative, to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of (Z)-Thiothixene Sulfoxide Dimaleate may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Thiothixene Sulfoxide Dimaleate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Thiothixene sulfone.

    Reduction: Thiothixene.

    Substitution: Various substituted thiothixene derivatives.

Scientific Research Applications

(Z)-Thiothixene Sulfoxide Dimaleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide functionality into molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-Thiothixene Sulfoxide Dimaleate involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron donor or acceptor, influencing the activity of these targets. The compound may also participate in redox reactions, altering the oxidative state of cellular components and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiothixene: The parent compound, lacking the sulfoxide group.

    Thiothixene Sulfone: The fully oxidized form of thiothixene.

    Dimethyl Sulfoxide (DMSO): A simpler sulfoxide compound with widespread use as a solvent.

Uniqueness

(Z)-Thiothixene Sulfoxide Dimaleate is unique due to its specific structural features and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

25616-81-3

Molecular Formula

C31H37N3O11S2

Molecular Weight

691.8 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-10-oxothioxanthene-2-sulfonamide

InChI

InChI=1S/C23H29N3O3S2.2C4H4O4/c1-24(2)31(28,29)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)30(23)27)8-6-12-26-15-13-25(3)14-16-26;2*5-3(6)1-2-4(7)8/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b19-8+;2*2-1-

InChI Key

NGSFSESIHNXAEX-XRWBZILMSA-N

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=C(S(=O)C4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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